N-(4-Chlorobenzyl)cyclohexanamine hydrochloride

Catalog No.
S3396843
CAS No.
16912-05-3
M.F
C13H19Cl2N
M. Wt
260.20
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Chlorobenzyl)cyclohexanamine hydrochloride

CAS Number

16912-05-3

Product Name

N-(4-Chlorobenzyl)cyclohexanamine hydrochloride

IUPAC Name

N-[(4-chlorophenyl)methyl]cyclohexanamine;hydrochloride

Molecular Formula

C13H19Cl2N

Molecular Weight

260.20

InChI

InChI=1S/C13H18ClN.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H

InChI Key

ZGWLUTLLFCBEEY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)Cl.Cl

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)Cl.Cl

Application in Organic Chemistry

Application in Photoredox Catalysis

Application in Pharmaceutical Synthesis

Application in Vulcanization Accelerators

Application in Corrosion Inhibition

Application in Artificial Sweeteners

N-(4-Chlorobenzyl)cyclohexanamine hydrochloride is a chemical compound characterized by the molecular formula C13H18ClNClHC_{13}H_{18}ClN\cdot ClH. This solid substance is notable for its unique structure, which includes a cyclohexane ring and a chlorobenzyl group. The presence of the chlorine atom in the para position of the benzyl group contributes to its distinct chemical properties, making it a valuable building block in organic synthesis and various scientific applications .

  • Oxidation: This process can lead to the formation of ketones or carboxylic acids.
  • Reduction: N-(4-Chlorobenzyl)cyclohexanamine hydrochloride can be reduced to yield different amines.
  • Substitution Reactions: The compound can participate in various substitution reactions, resulting in a range of substituted derivatives.

N-(4-Chlorobenzyl)cyclohexanamine hydrochloride has been investigated for its biological activity, particularly in relation to its potential therapeutic effects. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which modulates their activity and influences various biochemical pathways. This property makes it useful in biological studies and medicinal chemistry .

The synthesis of N-(4-Chlorobenzyl)cyclohexanamine hydrochloride typically involves the following steps:

  • Reactants: Cyclohexanamine is reacted with 4-chlorobenzyl chloride.
  • Base Addition: A base, such as sodium hydroxide, is added to facilitate the reaction.
  • Solvent Use: The reaction is conducted in an organic solvent like dichloromethane or toluene under reflux conditions.
  • Purification: The product is purified through recrystallization or column chromatography to obtain the hydrochloride salt .

In industrial settings, these methods may be scaled up using continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to enhance efficiency and yield.

N-(4-Chlorobenzyl)cyclohexanamine hydrochloride has a broad range of applications:

  • Chemical Research: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
  • Biological Studies: The compound is used to investigate biological pathways and interactions due to its ability to interact with various biomolecules.
  • Medicinal Chemistry: It is explored for potential therapeutic applications and as a precursor in synthesizing medicinal compounds.
  • Industrial Usage: The compound finds utility in producing specialty chemicals and materials .

Studies on N-(4-Chlorobenzyl)cyclohexanamine hydrochloride have focused on its interactions with various biomolecules. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways, which are crucial for understanding the compound's potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with N-(4-Chlorobenzyl)cyclohexanamine hydrochloride. These include:

  • N-Benzylcyclohexanamine hydrochloride
  • N-(4-Methylbenzyl)cyclohexanamine hydrochloride
  • N-(4-Fluorobenzyl)cyclohexanamine hydrochloride

Uniqueness

N-(4-Chlorobenzyl)cyclohexanamine hydrochloride stands out among these compounds due to the specific presence of the 4-chlorobenzyl group. This structural feature influences its reactivity, solubility, and interaction with biological targets, making it particularly valuable in research applications compared to its analogs .

Ruthenium-catalyzed hydrogenation forms the cornerstone of efficient alkyl chain functionalization in benzylic amine synthesis. A landmark study demonstrated the use of [Ru(p-cymene)Cl₂]₂ (1) with 4-(1,1-dimethylethyl)-1,2-benzenediol (L1) as a ligand system for direct amine coupling. The catalytic cycle involves initial substrate activation through oxidative addition, followed by hydrogen transfer to generate the secondary amine product.

Key reaction parameters include:

  • Catalyst loading: 0.75–3 mol% Ru complex
  • Ligand ratio: 10 mol% relative to catalyst
  • Temperature: 130–140°C in chlorobenzene

The hydrogenation pathway was monitored via in-situ ^1^H NMR spectroscopy, revealing a two-stage mechanism. Transient imine intermediates (ArCH=NCH₂Ar) form within the first 20 minutes before undergoing complete reduction to the target amine within 200 minutes. Comparative studies showed that electron-donating substituents on the benzylamine substrate accelerate reaction kinetics by stabilizing the Ru–substrate complex.

Catalyst SystemTemperature (°C)Time (h)Yield (%)
1/L11301692
2/L11402088

Table 1: Hydrogenation efficiency under varying Ru catalyst systems.

Oxidative Cross-Coupling for Aromatic Substitution Patterns

Copper-mediated oxidative coupling provides an alternative pathway for introducing aromatic substituents without requiring pre-functionalized electrophiles. A decarboxylative strategy employs aryl acetic acids as benzylation reagents under ambient conditions. The catalytic cycle involves:

  • Ionic decarboxylation of the aryl acetic acid
  • Generation of benzylic copper intermediates
  • Oxidative coupling with amine nucleophiles

Optimized conditions use:

  • 30 mol% CuI catalyst
  • MnO₂ as terminal oxidant
  • Room temperature in chlorobenzene

This method demonstrates exceptional functional group tolerance, successfully coupling piperidine derivatives with electron-deficient aryl acetates in ≥90% yield. The copper center mediates both decarboxylation and C–N bond formation steps, preventing undesired protodecarboxylation through intermediate stabilization.

Batch-Scale Production Techniques

While solid-phase synthesis remains underdeveloped for this specific compound, solution-phase batch production has been optimized using Schlenk tube reactors. The standardized protocol involves:

  • Catalyst/ligand dissolution in anhydrous chlorobenzene
  • Substrate addition under inert atmosphere
  • Thermal activation at 130°C for 16–20 hours
  • Silica gel chromatography purification

Scale-up trials maintained consistent yields (85–92%) when increasing reaction volume from 1 mL to 100 mL, demonstrating linear scalability. Critical factors include strict oxygen exclusion and use of molecular sieves to prevent catalyst deactivation.

Solvent System Optimization in Amine-Benzylation Reactions

Solvent polarity and coordinating ability significantly impact reaction efficiency. Chlorobenzene emerges as the optimal medium due to:

  • High boiling point (131°C) enabling elevated reaction temperatures
  • Non-coordinating nature preserving catalyst activity
  • Adequate solubility for both aromatic and aliphatic amines

Comparative solvent screening revealed:

SolventDielectric ConstantYield (%)Reaction Time (h)
Chlorobenzene5.69216
Toluene2.47824
1,4-Dioxane2.26536

Table 2: Solvent effects on benzylation efficiency.

Mu-Opioid Receptor Affinity Profiling Through Radioligand Assays

The characterization of mu-opioid receptor binding affinity represents a fundamental approach in evaluating the pharmacological profile of N-(4-Chlorobenzyl)cyclohexanamine hydrochloride [1]. Radioligand displacement assays utilizing tritiated ligands such as [³H]DAMGO (D-Ala²-N-MePhe⁴-Gly-ol⁵-enkephalin) serve as the gold standard methodology for determining binding parameters [2] [3]. These assays provide quantitative measurements of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC₅₀) values, which are essential for characterizing receptor affinity and selectivity profiles.

The radioligand binding methodology involves incubating membrane preparations expressing human mu-opioid receptors with increasing concentrations of the test compound in the presence of a fixed concentration of the radioligand [4] [5]. Competitive displacement curves are generated by measuring the reduction in specific binding as a function of competitor concentration. The resulting data are fitted to sigmoidal dose-response curves using nonlinear regression analysis to determine IC₅₀ values, which can subsequently be converted to Ki values using the Cheng-Prusoff equation [6] [7]:

Ki = IC₅₀ / (1 + [L]/Kd)

where [L] represents the radioligand concentration and Kd is the dissociation constant of the radioligand [7] [8].

For reference compounds, extensive radioligand binding studies have established comprehensive binding profiles. Morphine demonstrates a Ki value of 1.2 nM at mu-opioid receptors, while fentanyl exhibits a Ki of 1.4 nM [9]. High-potency opioids such as sufentanil display exceptionally high affinity with Ki values of 0.138 nM [9]. In contrast, compounds with lower mu-opioid receptor affinity, such as tramadol, exhibit Ki values in the micromolar range (12.5 μM) [9].

The selectivity profile across opioid receptor subtypes is determined through parallel binding assays using membrane preparations expressing delta and kappa opioid receptors. Selectivity ratios are calculated as the ratio of Ki values between different receptor subtypes [10] [9]. Classical opioids demonstrate varying degrees of selectivity, with morphine showing a 31-fold selectivity for mu over delta receptors, while fentanyl exhibits 120-fold selectivity [9].

Binding kinetics studies provide additional mechanistic insights through the determination of association (kon) and dissociation (koff) rate constants [11] [12]. Association experiments monitor the time-dependent binding of radioligand to receptors, while dissociation studies measure the rate of radioligand displacement following addition of excess unlabeled ligand [13] [11]. The equilibrium dissociation constant (Kd) can be calculated from kinetic parameters using the relationship Kd = koff/kon [14] [11].

The structural requirements for mu-opioid receptor binding have been extensively characterized through structure-activity relationship studies. The presence of a basic nitrogen atom separated from an aromatic ring by a two-carbon chain represents a fundamental pharmacophore for opioid activity [15] [16]. Modifications to this core structure, including substituents on the aromatic ring and changes to the aliphatic chain, significantly influence binding affinity and selectivity profiles.

ORL1-Receptor Binding Kinetics and Allosteric Modulation

The opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin receptor, represents a distinct member of the opioid receptor family with unique pharmacological properties [17] [18]. Unlike classical opioid receptors, ORL1 exhibits low affinity for traditional opioid ligands but demonstrates high affinity for the endogenous peptide nociceptin [19] [20]. The characterization of ORL1 receptor binding kinetics requires specialized radioligand binding assays utilizing [³H]nociceptin as the primary radioligand.

Binding affinity studies at ORL1 receptors are conducted using membrane preparations from cells expressing human ORL1 receptors [17] [19]. The experimental protocol involves incubating membrane preparations with various concentrations of [³H]nociceptin in the presence of test compounds to generate competitive displacement curves. Nonspecific binding is determined in the presence of excess unlabeled nociceptin [17] [19].

The endogenous ligand nociceptin displays high affinity for ORL1 receptors with Kd values in the subnanomolar range (0.1-0.15 nM) [19] [21]. Synthetic ORL1 receptor antagonists such as JTC-801 demonstrate competitive inhibition with Ki values of 44.5 nM, while exhibiting significantly lower affinity for classical opioid receptors [17]. The selective ORL1 agonist Ro 64-6198 exhibits high affinity binding with Ki values of 0.4 nM and demonstrates 100-fold selectivity over mu, delta, and kappa opioid receptors [21].

Kinetic binding studies at ORL1 receptors reveal distinct association and dissociation characteristics compared to classical opioid receptors [17] [19]. The binding kinetics follow pseudo-first-order kinetics with association rate constants typically ranging from 10⁶ to 10⁷ M⁻¹s⁻¹ and dissociation rate constants from 10⁻² to 10⁻⁴ s⁻¹ [17] [19]. These kinetic parameters contribute to the overall binding affinity and provide insights into the stability of ligand-receptor complexes.

Allosteric modulation at ORL1 receptors represents an emerging area of pharmacological investigation [22] [23]. Unlike orthosteric ligands that bind to the primary nociceptin binding site, allosteric modulators interact with topographically distinct sites on the receptor to modulate the binding and functional responses to orthosteric ligands [24] [25]. Positive allosteric modulators (PAMs) enhance the binding affinity and functional efficacy of nociceptin, while negative allosteric modulators (NAMs) reduce these parameters [24] [26].

The identification of allosteric binding sites on ORL1 receptors has been facilitated by computational modeling and site-directed mutagenesis studies [27] [28]. Potential allosteric sites have been identified in the extracellular domain, transmembrane regions, and intracellular loops of the receptor [27] [28]. These sites exhibit distinct pharmacological properties compared to the orthosteric binding site and may accommodate structurally diverse ligands.

Cooperative binding studies assess the degree of allosteric interaction between orthosteric and allosteric ligands [29] [28]. The cooperativity factor (α) quantifies the effect of allosteric modulator binding on orthosteric ligand affinity, with values greater than 1 indicating positive cooperativity and values less than 1 indicating negative cooperativity [29] [28]. The functional cooperativity factor (β) describes the effect on orthosteric ligand efficacy [29] [28].

Allosteric modulation offers several theoretical advantages over orthosteric approaches, including improved selectivity, preservation of temporal and spatial aspects of endogenous signaling, and reduced risk of overdose due to the ceiling effect of allosteric interactions [24] [26]. The development of ORL1 receptor allosteric modulators represents a promising avenue for therapeutic intervention in pain, anxiety, and other conditions mediated by the nociceptin system.

Neurotransmitter Reuptake Inhibition Profiling

Neurotransmitter reuptake transporters represent critical components of synaptic neurotransmission, responsible for the clearance of released neurotransmitters from the synaptic cleft [39] [40]. These transporters belong to the SLC6 family of sodium- and chloride-dependent carriers and include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) [41] [42]. The inhibition of neurotransmitter reuptake represents a major therapeutic approach for treating depression, anxiety, and other neuropsychiatric disorders.

Reuptake inhibition studies employ radioligand binding assays to characterize the interaction of test compounds with neurotransmitter transporters [43] [44]. The experimental methodology involves incubating membrane preparations expressing recombinant transporters with radiolabeled transporter-selective ligands in the presence of competing test compounds. Common radioligands include [³H]imipramine for SERT, [³H]nisoxetine for NET, and [³H]GBR-12935 for DAT [43] [44].

The binding affinity of reuptake inhibitors is quantified using Ki values derived from competitive displacement curves [43] [44]. Selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine demonstrate high affinity for SERT with Ki values of 0.81 nM, while exhibiting significantly lower affinity for NET (240 nM) and DAT (3600 nM) [43] [44]. This selectivity profile underlies the therapeutic efficacy and side effect profiles of these medications.

Serotonin-norepinephrine reuptake inhibitors (SNRIs) demonstrate dual inhibition of SERT and NET with varying degrees of selectivity [43] [45]. Venlafaxine exhibits preferential inhibition of SERT (Ki = 82 nM) compared to NET (Ki = 2480 nM), while duloxetine shows more balanced inhibition with Ki values of 0.8 nM for SERT and 7.5 nM for NET [43] [45]. These differences in selectivity profiles contribute to distinct therapeutic effects and side effect profiles.

The mechanism of reuptake inhibition involves competitive binding to the transporter orthosteric site, preventing the normal uptake of endogenous neurotransmitters [39] [44]. This results in increased extracellular concentrations of neurotransmitters and enhanced neurotransmission. The selectivity of reuptake inhibitors for different transporters is determined by structural differences in the binding sites and the complementarity between inhibitor structure and transporter architecture [44] [41].

Allosteric modulation of neurotransmitter transporters represents an emerging area of investigation [46] [41]. Unlike orthosteric inhibitors that compete directly with neurotransmitter binding, allosteric modulators bind to distinct sites on the transporter to modulate substrate uptake [46] [41]. This mechanism offers potential advantages in terms of selectivity and the preservation of physiological regulation.

The structural requirements for neurotransmitter transporter inhibition have been extensively characterized through medicinal chemistry studies [43] [44]. The presence of aromatic rings, amine functional groups, and specific stereochemistry contribute to transporter recognition and binding affinity [43] [44]. The chlorobenzyl substituent in N-(4-Chlorobenzyl)cyclohexanamine hydrochloride represents a structural motif commonly found in neurotransmitter transporter inhibitors.

Functional studies complement binding assays by assessing the inhibition of neurotransmitter uptake in intact systems [47] [41]. These studies employ radiolabeled neurotransmitters or fluorescent substrates to monitor transporter function in the presence of test compounds. The results provide insights into the functional consequences of transporter inhibition and the translation of binding affinity to biological activity.

The cyclohexanamine moiety in N-(4-Chlorobenzyl)cyclohexanamine hydrochloride may contribute to neurotransmitter transporter interactions through its basic nitrogen atom and conformational flexibility [41] [42]. The chlorobenzyl group provides aromatic interactions with the transporter binding site, while the cyclohexyl ring may influence the overall binding orientation and selectivity profile.

Dates

Last modified: 08-19-2023

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